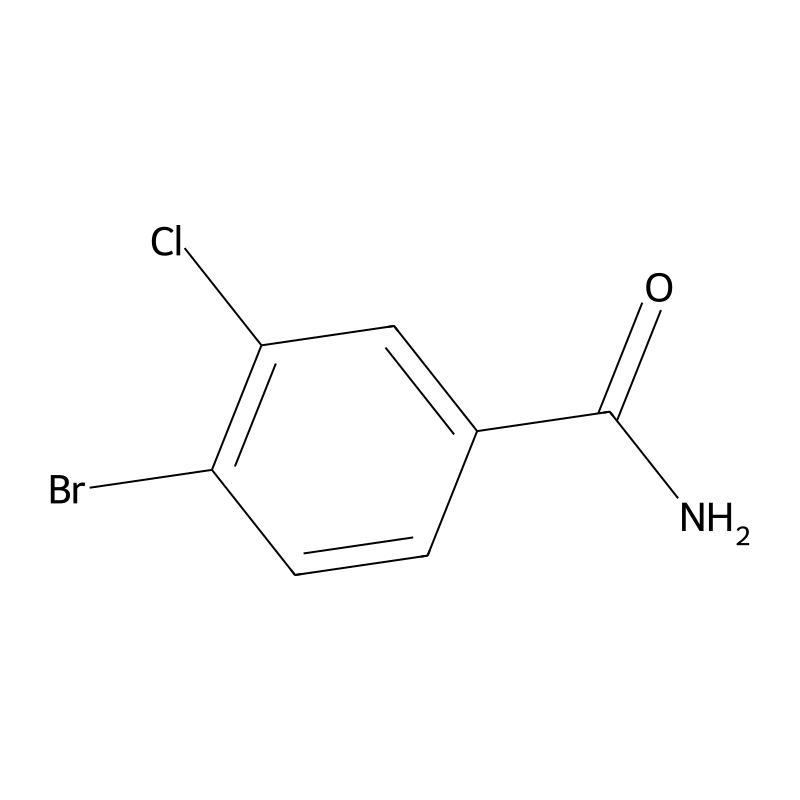

4-Bromo-3-chlorobenzamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

- It’s used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .

- It has the ability to form strong covalent bonds with other molecules, act as a catalyst, and act as a substrate for various enzymes.

4-Bromo-3-chlorobenzamide

is a chemical compound with the CAS Number: 1228826-41-2.

4-Bromo-3-chlorobenzamide is an organic compound with the molecular formula and a molecular weight of 234.48 g/mol. It features a benzamide structure where a bromine atom is substituted at the para position and a chlorine atom at the meta position relative to the amide group. This compound is characterized by its crystalline appearance and is often utilized in various chemical syntheses and biological applications.

Currently, there is no documented information on the specific mechanism of action of 4-bromo-3-chlorobenzamide.

Due to the limited research available, specific safety information on 4-bromo-3-chlorobenzamide is not documented. However, considering the presence of halogen atoms, general safety precautions for handling aromatic halides should be followed:

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling.

- Work in a well-ventilated fume hood to avoid inhalation.

- Avoid contact with skin and eyes.

- Dispose of waste according to proper chemical waste disposal regulations.

- Nucleophilic Substitution Reactions: The presence of halogen substituents (bromine and chlorine) makes it susceptible to nucleophilic attack, particularly in substitution reactions where the halogen is replaced by other nucleophiles.

- Coupling Reactions: It can undergo cross-coupling reactions, such as Suzuki or Heck reactions, to form biaryl compounds, which are significant in pharmaceuticals and materials science.

- Acylation Reactions: The amide functional group allows for acylation reactions, making it useful in synthesizing more complex molecules.

The synthesis of 4-Bromo-3-chlorobenzamide can be achieved through several methods:

- From 4-Bromo-3-chlorobenzoic Acid:

- React 4-bromo-3-chlorobenzoic acid with thionyl chloride to form the corresponding acid chloride.

- Treat the acid chloride with ammonia or an amine to yield 4-Bromo-3-chlorobenzamide.

- Via Halogenation of Benzamide Derivatives:

- Starting from benzamide, bromination and chlorination can be performed under controlled conditions to achieve the desired substitution pattern.

These methods typically yield good purities and can be scaled for larger production.

4-Bromo-3-chlorobenzamide has several applications, including:

- Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules, including pharmaceuticals.

- Research Tool: Used in laboratories for studying reaction mechanisms involving halogenated compounds.

- Potential Pharmaceutical Agent: Due to its biological activity, it may have applications in drug development, particularly in creating new antimicrobial or anticancer agents.

Several compounds share structural similarities with 4-Bromo-3-chlorobenzamide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 4-Bromo-2-chlorobenzamide | Similar halogenated benzamide structure | |

| 4-Chloroaniline | An amino derivative that may exhibit similar reactivity | |

| 2-Bromoaniline | Another amino compound with potential biological activity | |

| 4-Bromo-3-fluorobenzene | Multi-halogenated structure useful in synthesis | |

| N-(4-bromophenyl)-2-chlorobenzamide | A related compound with broader applications |

Uniqueness

4-Bromo-3-chlorobenzamide stands out due to its specific halogen substitution pattern, which influences its reactivity and biological properties compared to other similar compounds. Its unique combination of bromine and chlorine atoms makes it particularly valuable in synthetic organic chemistry and potential therapeutic applications.